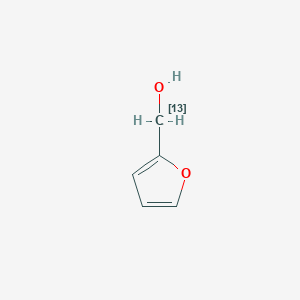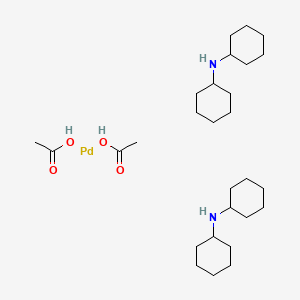
Bis(dicyclohexylamino)palladium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(dicyclohexylamino)palladium acetate is a palladium-based compound with the molecular formula C28H52N2O4Pd. It is commonly used as a catalyst in various chemical reactions, particularly in organic synthesis. The compound is known for its stability and effectiveness in facilitating cross-coupling reactions, making it a valuable tool in the field of synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(dicyclohexylamino)palladium acetate typically involves the reaction of palladium acetate with dicyclohexylamine. The reaction is carried out under inert conditions to prevent oxidation and contamination. The general reaction scheme is as follows:
[ \text{Pd(OAc)}2 + 2 \text{C}{12}\text{H}{23}\text{N} \rightarrow \text{Pd(C}{12}\text{H}_{23}\text{N})_2(\text{OAc})_2 ]
The reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in bulk quantities and is available in various grades, including high-purity and ultra-high-purity forms .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(dicyclohexylamino)palladium acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) species.
Reduction: It can be reduced to palladium(0), which is an active catalyst in many reactions.
Substitution: The acetate ligands can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Halides: For substitution reactions.
Phosphines: To form phosphine complexes.
Reducing agents: Such as hydrogen gas or hydrazine for reduction reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are typically biaryl compounds .
Applications De Recherche Scientifique
Bis(dicyclohexylamino)palladium acetate has a wide range of applications in scientific research, including:
Chemistry: It is widely used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
Mécanisme D'action
The mechanism of action of bis(dicyclohexylamino)palladium acetate involves the coordination of the palladium center with the reactants, facilitating the formation of new chemical bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are key processes in cross-coupling reactions. The dicyclohexylamino ligands stabilize the palladium center and enhance its catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(triphenylphosphine)palladium dichloride
- Palladium(II) acetate
- Tetrakis(triphenylphosphine)palladium(0)
Uniqueness
Bis(dicyclohexylamino)palladium acetate is unique due to its high stability and effectiveness as a catalyst in various cross-coupling reactions. The dicyclohexylamino ligands provide steric hindrance, which enhances the selectivity and efficiency of the catalytic process. Compared to other palladium-based catalysts, it offers a balance of reactivity and stability, making it a versatile tool in synthetic chemistry .
Propriétés
Formule moléculaire |
C28H54N2O4Pd |
|---|---|
Poids moléculaire |
589.2 g/mol |
Nom IUPAC |
acetic acid;N-cyclohexylcyclohexanamine;palladium |
InChI |
InChI=1S/2C12H23N.2C2H4O2.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;/h2*11-13H,1-10H2;2*1H3,(H,3,4); |
Clé InChI |
BCMDRXGEFNHZRV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




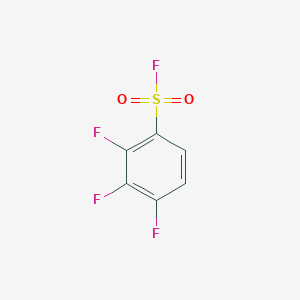
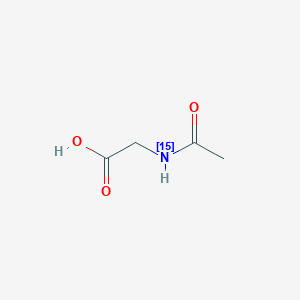
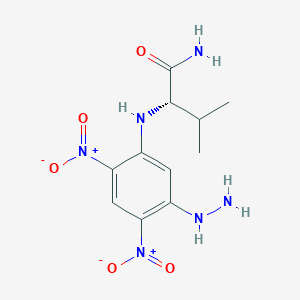
![Cucurbit[5]uril hydrate, contains acid of crystalization](/img/structure/B12054959.png)



![methyl 4-[(E)-{2-[3-(3,6-diiodo-9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12054992.png)
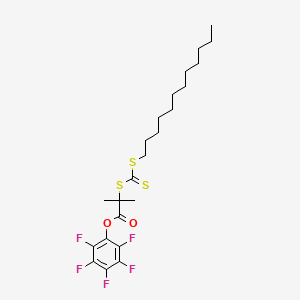
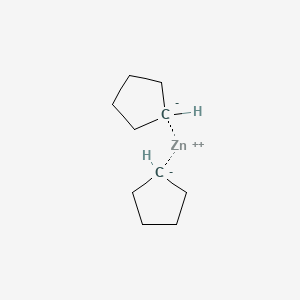
![4-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidin-2-one](/img/structure/B12055009.png)
